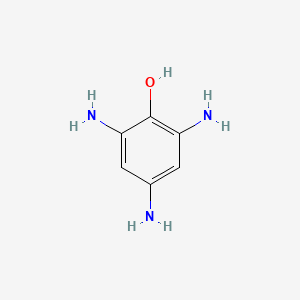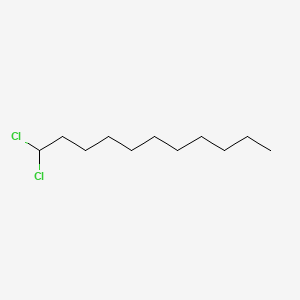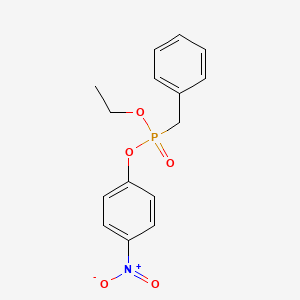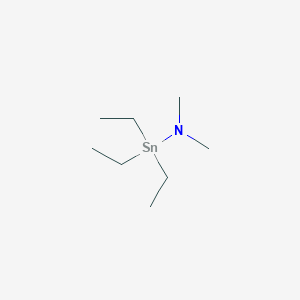
Phenanthrene-9-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene-9-sulfonic acid is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a sulfonic acid group (-SO₃H) attached to the ninth carbon atom of the phenanthrene structure. This compound is notable for its applications in various fields, including organic synthesis, materials science, and environmental chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-9-sulfonic acid is typically synthesized through the sulfonation of phenanthrene. The process involves the reaction of phenanthrene with concentrated sulfuric acid. The reaction is carried out in a round-bottomed flask equipped with a thermometer, dropping funnel, and stirrer. Phenanthrene is melted and maintained at a temperature of 110°C. Concentrated sulfuric acid is then added dropwise, ensuring the internal temperature does not exceed 120°C. The reaction mixture is stirred and maintained at 120-125°C for several hours .
Industrial Production Methods: In industrial settings, the sulfonation process is scaled up using larger reactors and automated systems to control temperature and reagent addition. The resulting mixture is neutralized with sodium hydroxide to yield sodium phenanthrene-9-sulfonate, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-9-sulfonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert this compound to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction.
Substitution: Sulfuric acid and nitric acid are used for sulfonation and nitration, respectively.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: Various nitrated and halogenated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene-9-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenanthrene-9-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances the compound’s solubility in water, facilitating its interaction with biological molecules. In biological systems, this compound can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Phenanthrene-9-sulfonic acid can be compared with other sulfonated aromatic compounds, such as:
- Benzene sulfonic acid
- Naphthalene-1-sulfonic acid
- Anthracene-2-sulfonic acid
Uniqueness: this compound is unique due to its specific structure, which allows for distinct reactivity and applications compared to other sulfonated aromatic compounds. Its three-ring structure provides a larger conjugated system, influencing its chemical behavior and interactions .
By understanding the properties, reactions, and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Properties
CAS No. |
572-51-0 |
|---|---|
Molecular Formula |
C14H10O3S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
phenanthrene-9-sulfonic acid |
InChI |
InChI=1S/C14H10O3S/c15-18(16,17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,15,16,17) |
InChI Key |
LZSWYOHUWMZPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


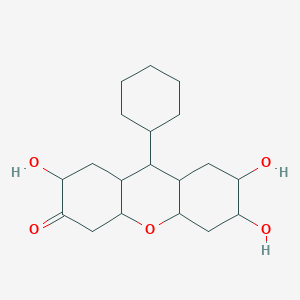

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)



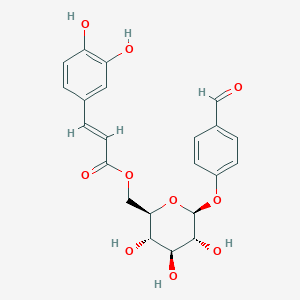
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
